3,3,3-Trifluoro-1-(4-hydroxy-4-methyl-1-piperidyl)propan-1-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using various reagents and catalysts, such as trifluoromethyl iodide and copper catalysts . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-1-(4-hydroxy-4-methyl-1-piperidyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions typically require specific conditions, such as controlled temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, which have various applications in pharmaceuticals and materials science .
Scientific Research Applications
3,3,3-Trifluoro-1-(4-hydroxy-4-methyl-1-piperidyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with enhanced chemical stability and performance
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-1-(4-hydroxy-4-methyl-1-piperidyl)propan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-(trifluoromethyl)-2-hydroxy-4-methyl-5-pentyl
Uniqueness
Compared to similar compounds, 3,3,3-Trifluoro-1-(4-hydroxy-4-methyl-1-piperidyl)propan-1-one stands out due to its unique combination of a trifluoromethyl group and a piperidyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H14F3NO2 |
---|---|
Molecular Weight |
225.21 g/mol |
IUPAC Name |
3,3,3-trifluoro-1-(4-hydroxy-4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C9H14F3NO2/c1-8(15)2-4-13(5-3-8)7(14)6-9(10,11)12/h15H,2-6H2,1H3 |
InChI Key |
RKEMIDBRZMBUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC(F)(F)F)O |
Origin of Product |
United States |
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